Aspaminol

Smooth muscle pharmacology Spasmolytic activity Guinea pig ileum

Optimize smooth muscle research with Aspaminol, a non-specific spasmolytic with cAMP-independent action. Unlike PDE inhibitors like papaverine, its sodium-independent mechanism inhibits microsomal calcium uptake, serving as a critical control for studying sodium-calcium exchange, synaptosome calcium entry, and calcium release. Order high-purity (≥98%) Aspaminol for precise experimental control.

Molecular Formula C21H27NO
Molecular Weight 309.4 g/mol
CAS No. 17435-91-5
Cat. No. B1667643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspaminol
CAS17435-91-5
SynonymsAspaminol
Molecular FormulaC21H27NO
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCCC3
InChIInChI=1S/C21H27NO/c1-18(22-15-9-4-10-16-22)17-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-3,5-8,11-14,18,23H,4,9-10,15-17H2,1H3
InChIKeyFMMCXLPEVLXNQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aspaminol (CAS 17435-91-5): A cAMP-Independent Smooth Muscle Relaxant for Mechanistic Differentiation in Spasmolytic Research


Aspaminol (1,1-diphenyl-3-piperidinobutanol hydrochloride) is a tertiary amine smooth muscle relaxant classified as a non-specific spasmolytic agent [1]. It inhibits calcium uptake in both mitochondrial and microsomal fractions [2] and acts by competing with calcium ions at surface membrane binding sites, thereby reducing calcium supply to contractile elements [1]. Unlike classical phosphodiesterase (PDE) inhibitors such as papaverine, Aspaminol operates through a cAMP-independent mechanism, providing a distinct pharmacological profile for investigating smooth muscle contraction pathways [3].

Why Aspaminol (CAS 17435-91-5) Cannot Be Substituted with Other Smooth Muscle Relaxants in Mechanistic Studies


Generic substitution of smooth muscle relaxants in research settings is invalid due to profound mechanistic divergence. Aspaminol's lack of phosphodiesterase (PDE) inhibition contrasts sharply with papaverine's potent PDE blockade (Ki = 2 µM) [1]. Furthermore, Aspaminol exhibits minimal sodium ion dependency for its relaxant activity, whereas papaverine's efficacy is highly sodium-dependent [2]. At the subcellular level, Aspaminol inhibits calcium binding to microsomal fractions while papaverine enhances it [3]. These orthogonal mechanisms necessitate compound-specific selection to accurately dissect smooth muscle contraction pathways, as interchanging these agents would confound interpretation of whether observed effects are cAMP-dependent or independent.

Aspaminol (CAS 17435-91-5) Quantitative Differentiation: Head-to-Head Comparisons with Papaverine and Other Spasmolytics


Potency Relative to Papaverine in Intestinal Smooth Muscle Relaxation

In a direct comparative study using guinea pig taenia coli, Aspaminol exhibited a potency of approximately 0.5 relative to papaverine (1.0 reference) [1]. This quantitative benchmark establishes a baseline for experimental design where moderate potency is acceptable or desirable, particularly when avoiding the off-target cAMP elevation associated with higher-potency PDE inhibitors.

Smooth muscle pharmacology Spasmolytic activity Guinea pig ileum

Phosphodiesterase (PDE) Inhibition Activity: Aspaminol vs. Papaverine

Aspaminol demonstrates little to no inhibitory effect on phosphodiesterase (PDE) activity in intestinal smooth muscle preparations [1]. In contrast, papaverine is a potent PDE inhibitor with a reported Ki of 2 µM [2]. This fundamental mechanistic divergence—cAMP-dependent (papaverine) versus cAMP-independent (Aspaminol)—allows researchers to dissect the relative contributions of cyclic nucleotide signaling in smooth muscle relaxation.

Phosphodiesterase inhibition cAMP signaling Mechanism of action

Sodium Ion Dependency of Relaxant Activity: Differential Restoration in Low Sodium Conditions

In guinea pig taenia coli contracted with 40 mM KCl, both Aspaminol and papaverine exhibited reduced relaxant activity upon elimination of sodium ions from the bathing medium. However, upon reintroduction of 20 mM Na+, papaverine showed almost complete restoration of relaxant activity, whereas Aspaminol displayed only a slight restoration [1]. This differential sodium ion dependency indicates distinct ionic coupling mechanisms and suggests that Aspaminol's action is less reliant on sodium-sensitive pathways than papaverine's.

Sodium ion dependence Ion channel modulation Smooth muscle electrophysiology

Calcium Binding to Microsomal Fractions: Opposing Effects of Aspaminol and Papaverine

In microsomal fractions isolated from rabbit taenia coli, Aspaminol (10⁻⁴ M) inhibited calcium binding, whereas papaverine (10⁻⁴ M) increased calcium binding [1]. This opposing action on intracellular calcium sequestration likely reflects their divergent mechanisms: Aspaminol's calcium antagonism at surface membranes versus papaverine's cAMP-mediated enhancement of calcium uptake into stores. Both compounds inhibited calcium release from pre-loaded microsomal fractions, indicating shared downstream effects despite differing upstream mechanisms.

Calcium binding Microsomal fractions Intracellular calcium stores

Effect of Imidazole (PDE Stimulator) on Relaxant Responses

In isolated rat uterus preparations, the phosphodiesterase stimulator imidazole decreased the inhibitory responses to papaverine and isoprenaline, consistent with their cAMP-mediated mechanisms. In contrast, the inhibitory response to Aspaminol was little influenced by imidazole [1]. This pharmacological dissection confirms that Aspaminol's relaxant effect is not mediated through cyclic AMP elevation, providing a clean tool for isolating non-cAMP pathways in smooth muscle pharmacology.

Phosphodiesterase stimulation cAMP modulation Pharmacological dissection

Calcium Uptake Inhibition in Brain Synaptosomes: Concentration-Dependent Effects

Aspaminol inhibited high KCl-induced calcium uptake in rat brain synaptosomes in a concentration-dependent manner, acting competitively against external calcium concentration [1]. While no direct comparator data is available in the same study, class-level inference places Aspaminol among calcium uptake inhibitors with a distinct mechanism—surface membrane competition with calcium ions—rather than voltage-gated calcium channel blockade. The IC50 for calcium uptake inhibition in this system was not explicitly quantified but the competitive nature of inhibition was established.

Calcium uptake Synaptosomes Neuronal calcium signaling

Optimal Research Applications for Aspaminol (CAS 17435-91-5) Based on Quantitative Differentiation Data


Dissecting cAMP-Dependent vs. cAMP-Independent Smooth Muscle Relaxation Pathways

Use Aspaminol as a cAMP-independent control when investigating the role of cyclic nucleotide signaling in smooth muscle relaxation. Its lack of PDE inhibition [5] and insensitivity to imidazole [2] ensure that observed relaxant effects are not confounded by cAMP elevation, unlike papaverine or isoprenaline. Pair Aspaminol with a PDE inhibitor to isolate the cAMP-dependent component of relaxation in complex tissue preparations.

Investigating Sodium Ion Dependency in Spasmolytic Mechanisms

Employ Aspaminol in studies examining the role of sodium-calcium exchange or sodium-dependent signaling pathways in smooth muscle contraction. Its minimal sodium ion dependency for relaxation [5] makes it an ideal tool for experiments conducted under low sodium conditions or in tissues where sodium homeostasis is experimentally manipulated.

Calcium Binding and Sequestration Studies in Microsomal Preparations

Utilize Aspaminol to inhibit calcium binding in microsomal fractions without the confounding cAMP-mediated enhancement observed with papaverine [5]. This property is particularly valuable in biochemical studies of intracellular calcium stores, sarcoplasmic/endoplasmic reticulum function, and calcium-induced calcium release mechanisms in smooth muscle.

Neuronal Calcium Uptake and Synaptosomal Research

Apply Aspaminol as a competitive calcium uptake inhibitor in brain synaptosome preparations [5] to investigate calcium-dependent neurotransmitter release mechanisms. Its ability to inhibit both high KCl- and ATP-stimulated calcium uptake makes it a useful tool for studying depolarization- and receptor-mediated calcium entry pathways in neuronal tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aspaminol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.